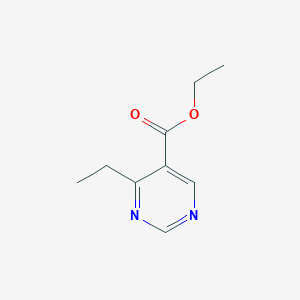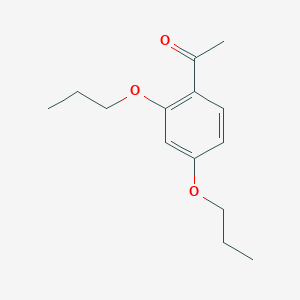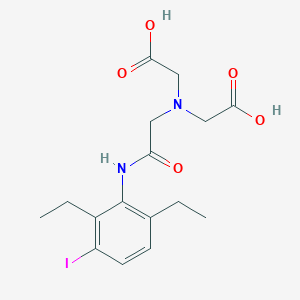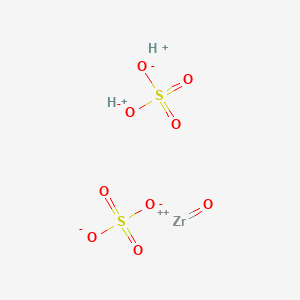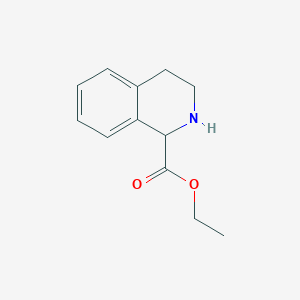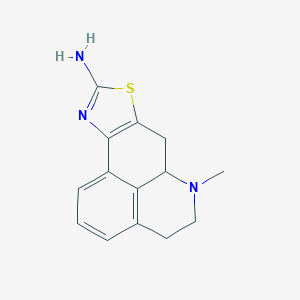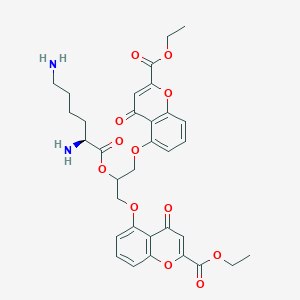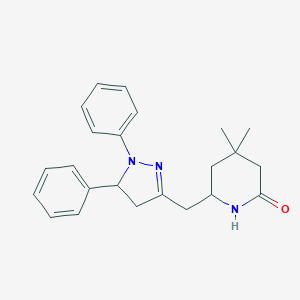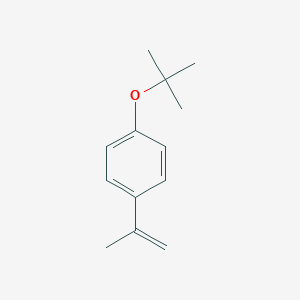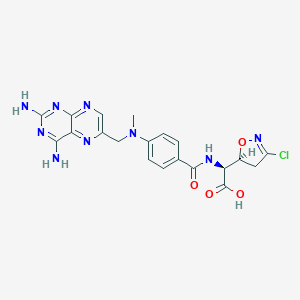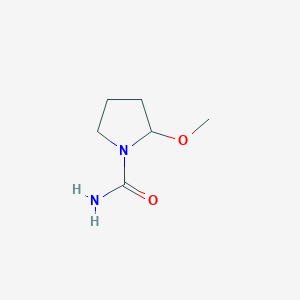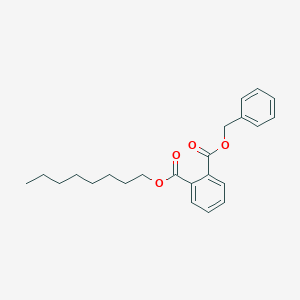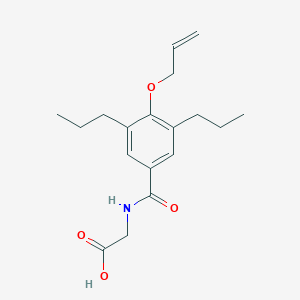
Hippuric acid, 4-(allyloxy)-3,5-dipropyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- is a chemical compound that has gained significant attention in scientific research. It is a derivative of hippuric acid, a natural compound found in the urine of mammals. This compound has been studied extensively for its potential applications in various fields, including medicine, agriculture, and environmental science.
Mécanisme D'action
The mechanism of action of hippuric acid, 4-(allyloxy)-3,5-dipropyl- is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and oxidative stress.
Effets Biochimiques Et Physiologiques
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve immune function and insulin sensitivity. It has also been shown to have a protective effect on the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of hippuric acid, 4-(allyloxy)-3,5-dipropyl- for lab experiments is its relatively low toxicity. However, its limited solubility in water can make it difficult to work with in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential applications.
Orientations Futures
There are a number of potential future directions for research on hippuric acid, 4-(allyloxy)-3,5-dipropyl-. These include further studies on its mechanism of action, as well as its potential applications in the development of new drugs and therapies for a range of diseases and conditions. Additionally, research is needed to explore its potential applications in agriculture and environmental science, such as its use as a natural pesticide or herbicide.
Méthodes De Synthèse
The synthesis of hippuric acid, 4-(allyloxy)-3,5-dipropyl- involves the reaction of hippuric acid with allyl bromide and propyl bromide in the presence of a base such as potassium carbonate. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- has been studied extensively for its potential applications in scientific research. It has been shown to possess antimicrobial, anti-inflammatory, and antioxidant properties, making it a promising candidate for the development of new drugs and therapies.
Propriétés
Numéro CAS |
101564-63-0 |
|---|---|
Nom du produit |
Hippuric acid, 4-(allyloxy)-3,5-dipropyl- |
Formule moléculaire |
C18H25NO4 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
2-[(4-prop-2-enoxy-3,5-dipropylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C18H25NO4/c1-4-7-13-10-15(18(22)19-12-16(20)21)11-14(8-5-2)17(13)23-9-6-3/h6,10-11H,3-5,7-9,12H2,1-2H3,(H,19,22)(H,20,21) |
Clé InChI |
BOKHEPFBRABENZ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O |
SMILES canonique |
CCCC1=CC(=CC(=C1OCC=C)CCC)C(=O)NCC(=O)O |
Autres numéros CAS |
101564-63-0 |
Synonymes |
4-Allyoxy-3,5-dipropylhippuric acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



